N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a dimethylamino group, and a chlorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-chlorobenzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a benzofuranone derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-benzenesulfonamide: Lacks the chlorine atom, which could affect its reactivity and biological activity.
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical properties.
Uniqueness
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSXGQIADIQHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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